L2H2-6OTD intermediate-3 L2H2-6OTD intermediate-3
Brand Name: Vulcanchem
CAS No.:
VCID: VC16608417
InChI: InChI=1S/C29H37N5O10/c1-29(2,3)44-27(38)30-13-9-8-12-19(34-28(39)43-15-18-10-6-5-7-11-18)23(36)31-20(14-35)24-32-21(16-41-24)25-33-22(17-42-25)26(37)40-4/h5-7,10-11,16-17,19-20,35H,8-9,12-15H2,1-4H3,(H,30,38)(H,31,36)(H,34,39)/t19-,20+/m1/s1
SMILES:
Molecular Formula: C29H37N5O10
Molecular Weight: 615.6 g/mol

L2H2-6OTD intermediate-3

CAS No.:

Cat. No.: VC16608417

Molecular Formula: C29H37N5O10

Molecular Weight: 615.6 g/mol

* For research use only. Not for human or veterinary use.

L2H2-6OTD intermediate-3 -

Specification

Molecular Formula C29H37N5O10
Molecular Weight 615.6 g/mol
IUPAC Name methyl 2-[2-[(1S)-2-hydroxy-1-[[(2R)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoyl]amino]ethyl]-1,3-oxazol-4-yl]-1,3-oxazole-4-carboxylate
Standard InChI InChI=1S/C29H37N5O10/c1-29(2,3)44-27(38)30-13-9-8-12-19(34-28(39)43-15-18-10-6-5-7-11-18)23(36)31-20(14-35)24-32-21(16-41-24)25-33-22(17-42-25)26(37)40-4/h5-7,10-11,16-17,19-20,35H,8-9,12-15H2,1-4H3,(H,30,38)(H,31,36)(H,34,39)/t19-,20+/m1/s1
Standard InChI Key DATABLNFUGRURX-UXHICEINSA-N
Isomeric SMILES CC(C)(C)OC(=O)NCCCC[C@H](C(=O)N[C@@H](CO)C1=NC(=CO1)C2=NC(=CO2)C(=O)OC)NC(=O)OCC3=CC=CC=C3
Canonical SMILES CC(C)(C)OC(=O)NCCCCC(C(=O)NC(CO)C1=NC(=CO1)C2=NC(=CO2)C(=O)OC)NC(=O)OCC3=CC=CC=C3

Introduction

Structural Design and Synthesis of L2H2-6OTD-Dimer (Compound 3)

Macrocyclic Architecture and Linker Optimization

Compound 3 is a dimeric macrocycle comprising two L2H2-6OTD monomers connected via a triethylene glycol linker. This design was informed by earlier studies showing that a 10–15 Å spacer is optimal for bridging adjacent G4 units in telomeric DNA . The triethylene glycol moiety was selected for its flexibility and hydrophilicity, ensuring minimal steric hindrance while promoting solubility in aqueous buffers.

The synthesis begins with diamine 4, which undergoes sequential deprotection and protection steps to yield intermediate 5 (69% yield). Coupling with 1,2-bis(2-iodoethoxy)ethane in the presence of potassium carbonate produces dimer 6 (53% yield), followed by Boc protection to generate 7 (71% yield over two steps). Final deprotection with trifluoroacetic acid (TFA) affords compound 3 in near-quantitative yield (99%) . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm the structure, with characteristic signals for the oxazole rings and linker protons .

Interaction with Telomeric DNA: Stabilization and Topological Induction

Electrophoretic Mobility Shift Assays (EMSA)

EMSA revealed that compound 3 binds to telomeric DNA sequences of varying lengths (telo24, telo48, telo72, telo96), causing dose-dependent band shifts consistent with G4-ligand complex formation . For telo24, the original band smeared upon addition of 3, indicating dynamic binding. Longer sequences (telo48–telo96) exhibited single shifted bands at higher ligand concentrations, suggesting uniform saturation of G4 units .

Circular Dichroism (CD) Spectral Analysis

CD titration experiments demonstrated that 3 induces anti-parallel G4 topology in all telomeric DNA models. For telo24, the hybrid-type CD signature (shoulder at 268 nm) transitioned to an anti-parallel profile (positive peak at 240 nm, negative peak at 255 nm) upon ligand binding . Similar shifts were observed for telo48, telo72, and telo96, confirming that each 24-base unit within these sequences adopts anti-parallel G4 structures .

Table 1: CD Melting Temperatures (Tₘ) of Telomeric DNA-Ligand Complexes

DNALigandEquivalentsTₘ (°C)
telo24None59
telo242475
telo243273
telo48None57
telo482876
telo483474
telo96None55
telo963869

Data adapted from .

Mechanistic Insights: Sandwich Binding and Enhanced Stabilization

Multi-Site Interaction Model

Compound 3 stabilizes long telomeric DNAs by engaging each 24-base unit in a "sandwich" binding mode. Molecular modeling suggests that one dimer molecule spans two adjacent G4 units, with each monomeric arm stacking onto the terminal G-quartets . This contrasts with monomer 2, which requires two molecules per G4 unit. The dimer’s bivalent binding enhances avidity, explaining its superior stabilization despite using half the molar equivalents of 2 .

Comparative Analysis with Monomeric L2H2-6OTD (Compound 2)

While monomer 2 effectively stabilizes short telomeric sequences, its efficacy diminishes with longer DNAs due to stoichiometric limitations. In contrast, dimer 3 achieves comparable stabilization at half the concentration, underscoring the advantage of multi-valent binding . Furthermore, 3’s enhanced telomerase inhibition aligns with its broader interaction footprint across multi-unit G4 structures .

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